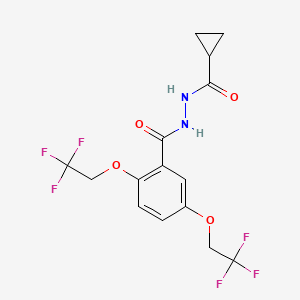

N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropylcarbonyl group and two trifluoroethoxy groups attached to a benzene ring

Mecanismo De Acción

Target of Action

The compound N’-Cyclopropanecarbonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known as CDS1_001657 or N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, primarily targets AURKA (Aurora Kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, and are often overexpressed in cancer cells .

Mode of Action

This compound interacts with its targets by forming a hydrogen bond with specific residues in the target proteins . For instance, the bridging -NH group forms a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 affects multiple biochemical pathways. The primary pathway affected is the cell cycle regulation pathway , where AURKA plays a key role. Its inhibition leads to cell cycle arrest, preventing the uncontrolled cell division characteristic of cancer cells . Additionally, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway , which is crucial for angiogenesis. This disruption prevents the formation of new blood vessels, starving the tumor of nutrients .

Pharmacokinetics

It is noted that most of the synthesized compounds obeyLipinski’s rule of five , which suggests good bioavailability

Result of Action

The result of the compound’s action is a significant decrease in the growth and proliferation of cancer cells. In vitro studies using a human glioblastoma cancer cell line (LN229) showed that the compound had cytotoxic and apoptotic effects, with IC50 values ranging from 6.43 to 12.16 g/mL for different derivatives .

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps:

Formation of the Benzene Derivative: The initial step involves the preparation of 2,5-dihydroxybenzoic acid, which is then converted to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid through an etherification reaction using 2,2,2-trifluoroethanol and an acid catalyst.

Cyclopropylcarbonylation: The next step involves the introduction of the cyclopropylcarbonyl group. This can be achieved by reacting the intermediate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.

Hydrazide Formation: Finally, the compound is converted to its carbohydrazide form by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles like amines or thiols can replace the trifluoroethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thioethers.

Aplicaciones Científicas De Investigación

N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its stability and unique functional groups make it suitable for use in the development of advanced materials, such as polymers with specific properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

N’-(cyclopropylcarbonyl)-2,5-dimethoxybenzenecarbohydrazide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

N’-(cyclopropylcarbonyl)-2,5-dihydroxybenzenecarbohydrazide: Similar structure but with hydroxy groups instead of trifluoroethoxy groups.

Uniqueness

N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties, potentially enhancing its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-inflammatory properties

- Anticancer effects

- Antimicrobial activity

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are hypothesized to be linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study comparing various compounds indicated that selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Anticancer Effects

Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. For instance, compounds with trifluoroethoxy groups have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Detailed case studies are summarized in the table below.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HeLa | 12.5 | Apoptosis induction |

| Study 2 | MCF-7 | 15.0 | Cell cycle arrest |

| Study 3 | A549 | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, suggesting that this compound may also demonstrate efficacy against various bacterial strains. Research indicates that halogenated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.

Case Studies

- Anti-inflammatory Study : A randomized controlled trial assessed the efficacy of a related compound in patients with rheumatoid arthritis. Results showed significant reductions in inflammatory markers when treated with cyclooxygenase inhibitors.

- Cytotoxicity Assay : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound led to a marked decrease in cell viability after 48 hours of exposure.

- Antimicrobial Efficacy : A study evaluated the antibacterial effect against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Propiedades

IUPAC Name |

N'-(cyclopropanecarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6N2O4/c16-14(17,18)6-26-9-3-4-11(27-7-15(19,20)21)10(5-9)13(25)23-22-12(24)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXYQGZMELCGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.